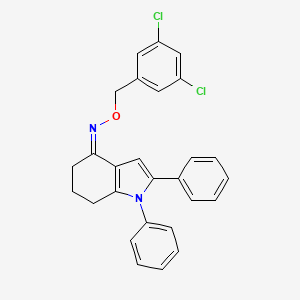
1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(3,5-dichlorobenzyl)oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(3,5-dichlorobenzyl)oxime is a complex organic compound characterized by its intricate molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(3,5-dichlorobenzyl)oxime typically involves multicomponent reactions. One common approach is the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines. Another method involves a three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds. Additionally, the condensation of cyclic enaminoketones and arylglyoxals in the presence of nucleophilic reagents (often solvents) is another viable synthetic route.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale multicomponent reactions under controlled conditions to ensure high yield and purity. The choice of reagents, solvents, and reaction conditions is optimized to achieve efficient synthesis while minimizing by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(3,5-dichlorobenzyl)oxime can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides, under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxo derivatives, while reduction reactions can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
1,2-Diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(3,5-dichlorobenzyl)oxime has shown potential in various scientific research applications:
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Indole derivatives, including this compound, have been studied for their biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound's potential therapeutic applications are being explored, particularly in the development of new drugs targeting various diseases.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(3,5-dichlorobenzyl)oxime exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and target.
Comparación Con Compuestos Similares
1,2-Diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(3,5-dichlorobenzyl)oxime is unique among indole derivatives due to its specific structural features and potential applications. Similar compounds include other indole derivatives such as indomethacin, tryptophan, and serotonin. These compounds share the indole nucleus but differ in their substituents and functional groups, leading to different biological activities and applications.
Propiedades
IUPAC Name |
(Z)-N-[(3,5-dichlorophenyl)methoxy]-1,2-diphenyl-6,7-dihydro-5H-indol-4-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22Cl2N2O/c28-21-14-19(15-22(29)16-21)18-32-30-25-12-7-13-26-24(25)17-27(20-8-3-1-4-9-20)31(26)23-10-5-2-6-11-23/h1-6,8-11,14-17H,7,12-13,18H2/b30-25- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUOOIXRFOHLJR-JVCXMKTPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(N2C3=CC=CC=C3)C4=CC=CC=C4)C(=NOCC5=CC(=CC(=C5)Cl)Cl)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=C(N2C3=CC=CC=C3)C4=CC=CC=C4)/C(=N\OCC5=CC(=CC(=C5)Cl)Cl)/C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
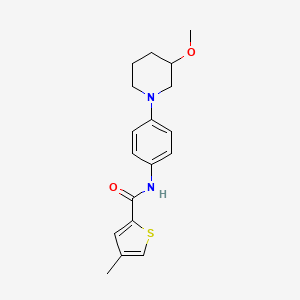
![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2808420.png)
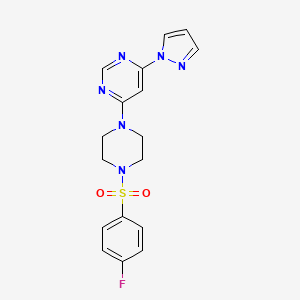
![Methyl 4-[(3-methylphenyl)sulfanyl]-2-quinazolinyl sulfide](/img/structure/B2808424.png)
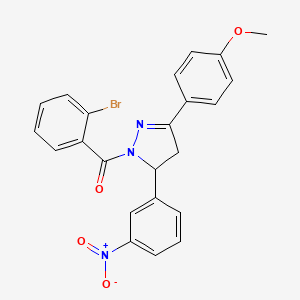
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((3-hydroxyphenyl)amino)naphthalene-1,4-dione](/img/structure/B2808426.png)
![N-benzyl-2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide](/img/structure/B2808427.png)
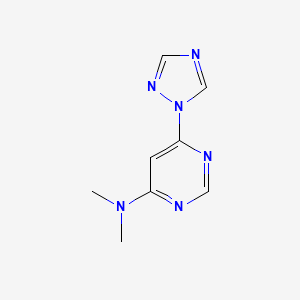
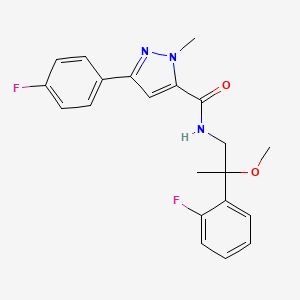
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide](/img/structure/B2808432.png)
![[(3aS,7aR)-7a-(hydroxymethyl)-octahydro-1H-isoindol-3a-yl]methanol hydrochloride](/img/structure/B2808433.png)
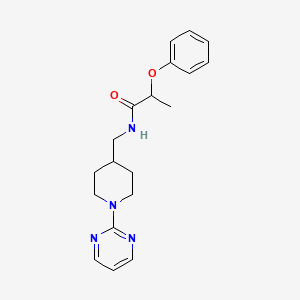
![2-[5-(1-Benzothiophene-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine](/img/structure/B2808435.png)

